2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis of derivatives of 1,2,4-triazol, demonstrating significant pharmacological potential. These derivatives, including pyrolin derivatives, have shown considerable anti-exudative properties in preclinical models. The study provides insights into the synthetic methods, physico-chemical, and biological properties of these compounds, indicating a promising area for further pharmaceutical development (Chalenko et al., 2019).
Structural Elucidation and Antimicrobial Screening
- Research on the structural elucidation and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted the synthesis of a new series of compounds. These compounds were evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activities, showcasing the importance of 1,2,4-triazole derivatives in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Antiviral and Virucidal Activity
- Another study investigated the synthesis and in vitro study of antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Some of these newly synthesized derivatives demonstrated the potential to reduce viral replication, highlighting the compound's relevance in antiviral research (Wujec et al., 2011).
Antimicrobial and Thermal Properties
- A study on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives shed light on their potential for various applications. This research provides detailed insights into the chemical structures, thermal properties, and antimicrobial activities against various strains, further emphasizing the chemical's utility in developing new pharmaceuticals (Lahtinen et al., 2014).
Cholinesterase Inhibition
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research underscores the potential of such compounds in the development of treatments for diseases associated with cholinesterase activity (Riaz et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group
Mode of Action
As a thiazolecarboxamide, it may interact with its targets via the thiazole ring and the carboxylic acid amide group . The specific interactions and resulting changes are subject to further investigation.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which involves free radical bromination and nucleophilic substitution
Molecular Mechanism
It is hypothesized that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-7-13(2)9-15(8-12)22-18(26)11-29-20-24-23-19(25(20)21)14-5-6-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERDVUZNFYXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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